molecular formula C10H8N2O B1428797 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile CAS No. 1352394-88-7

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Cat. No. B1428797
CAS RN: 1352394-88-7
M. Wt: 172.18 g/mol
InChI Key: XDOWUVZONFUECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves modifications on the tetrahydroisoquinoline ring . The 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system has been identified as an optimum structure for both in vitro potency and in vivo efficacy . Furthermore, methoxy, ethoxy, and methoxycarbonyl groups were identified as preferable substituents on the terminal aromatic ring .

Scientific Research Applications

Antiproliferative Tubulin Inhibitors

This compound is used as a reagent in the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides , which are potential antiproliferative agents acting as tubulin inhibitors. These compounds can interfere with microtubule functions, which is crucial in cancer therapy as it can inhibit cell division .

Heterogeneous Catalysts

In the field of catalysis, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is involved in the C(1)-functionalization of tetrahydroisoquinolines (THIQs) with alkynes using various heterogeneous catalysts. This process is significant for creating complex molecules with potential pharmaceutical applications .

Neurodegenerative Disorders

Isoquinoline alkaloids, including THIQ derivatives, exhibit biological activities against various neurodegenerative disorders. The compound may serve as a precursor or an intermediate in synthesizing these bioactive molecules .

Infective Pathogens

Similarly, THIQ-based natural and synthetic compounds have shown activities against different infective pathogens. The role of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile in this application could be as a building block for more complex structures that combat these pathogens .

Organic Synthesis

The compound is also used in organic synthesis processes, such as the Pictet-Spengler reaction, to produce substituted THIQs by replacing dimethoxymethane with aldehydes .

Molecular Stability Studies

It has been subject to thermodynamic computations to determine the most stable forms of its derivatives, which is essential for designing stable and effective pharmaceuticals .

Future Directions

The future directions for research on “1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile” and similar compounds are likely to involve further exploration of their biological activities and potential applications in treating various diseases .

properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOWUVZONFUECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

CAS RN

1352394-88-7
Record name 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Iodo-3,4-dihydro-2H-isoquinolin-1-one (I-32b: 200 mg, 0.7326 mmol) in DMA (1 mL) was added to a stirred solution of Pd(dba)3 (4.02 mg, 0.0043 mmol), Zn dust (1.9 mg, 0.0293 mmol), Dppf (7.77 mg, 0.0095 mmol) in DMA (1 mL) previously degassed with argon for 15 mins. The reaction mixture was stirred for 5 mins. This was followed by the addition of Zn(CN)2 (51.6 mg, 0.4395 mmol) and the resulting mixture was heated to 120° C. for 4 hrs. The reaction was monitored by TLC (80% ethylacetate). The reaction mixture was diluted with ethylacetate and washed with 2N NH4OH solution. The organic layer was dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (70% ethylacetate in hexane) afforded 80 mg of the product (63.48% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)3
Quantity
4.02 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
7.77 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
51.6 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63.48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Reactant of Route 6
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.